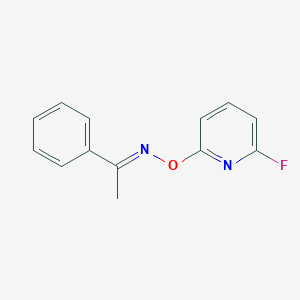![molecular formula C18H22N2O3 B2378415 1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 851790-58-4](/img/structure/B2378415.png)
1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C18H22N2O3. The molecular weight is 314.385. For a detailed molecular structure, it’s recommended to use structure search tools provided by chemical suppliers.Physical And Chemical Properties Analysis
The compound has been characterized using various techniques such as NMR and IR spectroscopy . The NMR spectrum provides information about the hydrogen atoms in the molecule, while the IR spectrum provides information about the functional groups .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds structurally related to "1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide" have been synthesized and assessed for their analgesic and anti-inflammatory properties. For instance, the novel synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcased significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem et al., 2020). Similarly, the discovery of piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase from high-throughput screening further emphasizes the importance of such compounds in developing new therapeutic agents (Thalji et al., 2013).
Molecular Interactions and Antagonistic Activities
Molecular interaction studies of compounds similar to "1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide" with biological targets have provided insights into their mode of action. For example, the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor revealed significant findings on the steric binding interactions and the role of specific substituents in conferring antagonist activity (Shim et al., 2002).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have contributed to a deeper understanding of their chemical properties and potential applications. The synthesis of polyamides containing uracil and adenine, for example, showcases the versatility of these compounds in creating materials with specific molecular weights and solubility characteristics, which could have implications in various scientific fields (Hattori & Kinoshita, 1979).
Tubulin Inhibition and Antiproliferative Effects
The discovery of a new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors, underscores the potential of such compounds in cancer research. These compounds demonstrated significant antiproliferative activity and were confirmed to act as tubulin inhibitors through biochemical assays, highlighting their potential as therapeutic agents in treating cancer (Krasavin et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, influencing numerous biological processes .
Mode of Action
Based on its structural similarity to other coumarin derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Coumarin derivatives have been reported to influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Pharmacokinetics
They are primarily metabolized in the liver and excreted via the kidneys .
Result of Action
Coumarin derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anticoagulant, and anticancer effects .
Propiedades
IUPAC Name |
1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-3-4-15-14(9-16(21)23-17(15)12(11)2)10-20-7-5-13(6-8-20)18(19)22/h3-4,9,13H,5-8,10H2,1-2H3,(H2,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYJYNXQBBZLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327740 |
Source


|
| Record name | 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide | |
CAS RN |
851790-58-4 |
Source


|
| Record name | 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2378334.png)
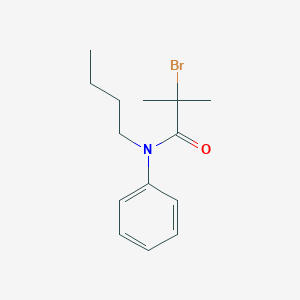
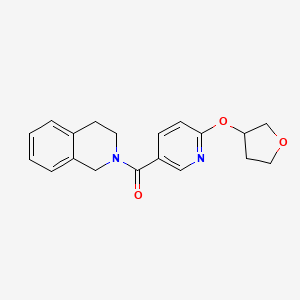

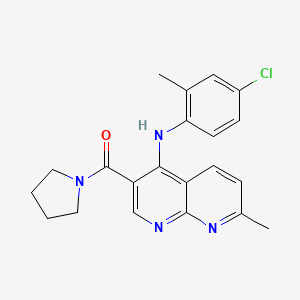
![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378341.png)
![6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378344.png)
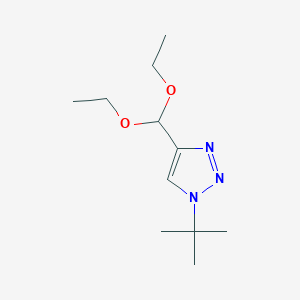


![N-(Cyclopropylmethyl)-4-[3-methylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)


